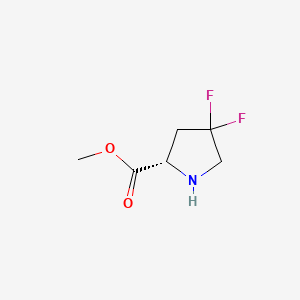
3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid (Dihydroisoferulic Acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid typically involves the deuteration of 3-(3-Hydroxy-4-methoxyphenyl)propionic acid. This process can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include a palladium or platinum catalyst under controlled temperature and pressure to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the efficiency and yield of the deuterated product. Quality control measures are crucial to ensure the purity and isotopic labeling of the final product .
化学反応の分析
Types of Reactions
3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be used for further research and applications .
科学的研究の応用
3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid is widely used in:
Chemistry: As a stable isotope-labeled compound, it is used in mass spectrometry and nuclear magnetic resonance (NMR) studies to trace metabolic pathways and reaction mechanisms.
Biology: It helps in studying enzyme kinetics and metabolic processes due to its deuterium labeling.
Medicine: The compound is used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: It is employed in the development of new materials and chemical processes
作用機序
The mechanism by which 3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid exerts its effects involves its interaction with various molecular targets. It can inhibit enzymes such as prostaglandin E2 synthase, thereby reducing inflammation. The deuterium labeling allows for precise tracking of the compound within biological systems, providing insights into its metabolic pathways and interactions .
類似化合物との比較
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid:
3-Hydroxy-4-methoxyphenylacetic acid: Another related compound with slight variations in its chemical structure.
3-(3-Hydroxyphenyl)propanoic acid: Similar in structure but with different functional groups
Uniqueness
The uniqueness of 3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid lies in its deuterium labeling, which provides enhanced stability and allows for detailed analytical studies. This makes it particularly valuable in research applications where precise tracking and measurement are required .
特性
CAS番号 |
1794828-46-8 |
|---|---|
分子式 |
C10H12O4 |
分子量 |
199.22 |
IUPAC名 |
3-[3-hydroxy-4-(trideuteriomethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H12O4/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13)/i1D3 |
InChIキー |
ZVIJTQFTLXXGJA-FIBGUPNXSA-N |
SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)O |
同義語 |
β-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid; Hydroisoferulic-d3 Acid; 3-Hydroxy-4-methoxy-benzenepropanoic-d3 Acid; Dihydroisoferulic-d3 acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(8R,10S,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carbonitrile](/img/structure/B589350.png)





